2-[3-(2,5-Dimethyl-phenyl)-propyl]-6-methoxy-benzoic acid ethyl ester
説明
The exact mass of the compound 2-[3-(2,5-Dimethyl-phenyl)-propyl]-6-methoxy-benzoic acid ethyl ester is 326.18819469 g/mol and the complexity rating of the compound is 381. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-[3-(2,5-Dimethyl-phenyl)-propyl]-6-methoxy-benzoic acid ethyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[3-(2,5-Dimethyl-phenyl)-propyl]-6-methoxy-benzoic acid ethyl ester including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
ethyl 2-[3-(2,5-dimethylphenyl)propyl]-6-methoxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O3/c1-5-24-21(22)20-17(9-7-11-19(20)23-4)8-6-10-18-14-15(2)12-13-16(18)3/h7,9,11-14H,5-6,8,10H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAHLHBLDCRFWNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC=C1OC)CCCC2=C(C=CC(=C2)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
作用機序
Target of Action
Similar compounds have been used in suzuki–miyaura (sm) cross-coupling reactions, which are widely applied transition metal catalyzed carbon–carbon bond forming reactions. The targets in these reactions are typically organoboron reagents.
Mode of Action
The mode of action of this compound is likely related to its role in SM cross-coupling reactions. In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium.
Biochemical Pathways
The compound likely participates in the biochemical pathways associated with SM cross-coupling reactions. These reactions involve the formation of carbon–carbon bonds, which are fundamental to many biochemical pathways.
Pharmacokinetics
Similar compounds have been used in organic synthesis, suggesting that they may have suitable properties for absorption and distribution. The metabolism and excretion of this compound would likely depend on its specific chemical structure and the biological system in which it is used.
Result of Action
The result of the compound’s action is likely the formation of new carbon–carbon bonds via SM cross-coupling reactions. This could potentially lead to the synthesis of new organic compounds.
Action Environment
The action of this compound is likely influenced by various environmental factors. For example, the efficiency of SM cross-coupling reactions can be affected by the reaction conditions, such as temperature and the presence of a catalyst. Additionally, the stability of the compound may be influenced by factors such as pH and the presence of other chemicals in the environment.
生物活性
The compound 2-[3-(2,5-Dimethyl-phenyl)-propyl]-6-methoxy-benzoic acid ethyl ester (CAS Number: 1171923-78-6) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by research findings, case studies, and relevant data tables.
Chemical Structure and Properties
This compound belongs to the class of benzoic acid derivatives, characterized by the presence of a methoxy group and a dimethylphenyl propyl chain. Its structure can be represented as follows:
Key Properties
Pharmacological Potential
Research indicates that compounds similar to 2-[3-(2,5-Dimethyl-phenyl)-propyl]-6-methoxy-benzoic acid ethyl ester exhibit various biological activities, including anti-inflammatory, analgesic, and anticancer properties. The specific mechanisms of action and efficacy in clinical settings are still under investigation.
Anti-inflammatory Activity
Studies suggest that benzoic acid derivatives can inhibit inflammatory pathways. For instance, a related compound demonstrated significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), leading to reduced prostaglandin synthesis, which is crucial in inflammation .
Anticancer Activity
The anticancer potential of this compound has been explored in vitro with various cancer cell lines. In one study, derivatives with similar structural features showed promising results against human cervical carcinoma (HeLa) cells, indicating potential cytotoxic effects .
Table 1: Anticancer Activity Data
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | HeLa | 15 ± 2 | |
| Compound B | L1210 | 20 ± 3 | |
| 2-[3-(2,5-Dimethyl-phenyl)-propyl]-6-methoxy-benzoic acid ethyl ester | HeLa | TBD | TBD |
The biological activity of 2-[3-(2,5-Dimethyl-phenyl)-propyl]-6-methoxy-benzoic acid ethyl ester may involve multiple mechanisms:
- Inhibition of Protein Kinases : Similar compounds have shown the ability to inhibit key signaling pathways involved in cancer progression.
- Induction of Apoptosis : Evidence suggests that these compounds may trigger apoptotic pathways in cancer cells.
Case Study 1: Anti-inflammatory Effects
A study conducted on a related compound demonstrated its efficacy in reducing inflammation in murine models. The compound was administered at varying doses, showing a dose-dependent reduction in inflammatory markers such as TNF-alpha and IL-6 .
Case Study 2: Anticancer Efficacy
In vitro studies on human leukemia cells revealed that the compound induced apoptosis through the activation of caspase pathways. The results indicated a significant reduction in cell viability at concentrations above 10 µM .
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for preparing 2-[3-(2,5-Dimethyl-phenyl)-propyl]-6-methoxy-benzoic acid ethyl ester, and how can reaction conditions be optimized?
- Methodology : A two-step approach is common for analogous benzoic acid esters:
Alkylation : React 6-methoxy-benzoic acid ethyl ester with 3-(2,5-dimethylphenyl)propyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the propyl side chain.
Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate intermediates, followed by recrystallization for final purity .
- Optimization : Monitor reaction progress via TLC and adjust temperature (60–80°C) to minimize by-products like unreacted ester or over-alkylation derivatives.
Q. What analytical techniques are critical for confirming the structural integrity and purity of this compound?
- Methodology :
- NMR : Use ¹H/¹³C NMR to verify substituent positions (e.g., methoxy at C6, propyl chain integration).
- HPLC-MS : Quantify purity (>95%) and detect trace impurities (e.g., residual alkylation reagents) .
- Melting Point : Compare observed mp with literature values (if available) to confirm crystallinity .
Advanced Research Questions
Q. How can computational tools like Discovery Studio aid in studying the structure-activity relationship (SAR) of this compound?
- Methodology :
- Docking Simulations : Model interactions between the ester and target proteins (e.g., enzymes) to predict binding affinity. Focus on the methoxy group’s electron-donating effects and steric hindrance from the 2,5-dimethylphenyl moiety.
- QSAR Models : Build a library of derivatives (e.g., varying alkyl chain length or substituents) to correlate structural features with bioactivity .
Q. How should researchers address contradictions in reported bioactivity data for this compound?
- Methodology :
- Assay Standardization : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and assay conditions (e.g., pH, incubation time) across studies.
- Impurity Analysis : Use LC-MS to rule out batch-specific contaminants (e.g., unreacted intermediates) that may skew bioactivity results .
- Meta-Analysis : Compare data across multiple studies (≥3 independent replicates) to identify trends or outliers .
Q. What strategies are effective for resolving low yields in the final esterification step?
- Methodology :
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or enzyme-based catalysts (e.g., lipases) to enhance ester bond formation.
- Solvent Optimization : Evaluate polar aprotic solvents (e.g., THF, DCM) to improve reactant solubility and reduce side reactions .
Data Contradiction Analysis
Q. How to interpret conflicting spectral data (e.g., NMR shifts) for this compound?
- Methodology :
- Solvent Effects : Confirm that shifts are solvent-dependent (e.g., DMSO-d₆ vs. CDCl₃) and compare with reference spectra under identical conditions.
- Dynamic Effects : Investigate conformational flexibility (e.g., rotamers of the propyl chain) using variable-temperature NMR .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
